molecular formula C29H23N3O5S B11091426 (10Z)-10-(4-methoxy-3-nitrobenzylidene)-7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

(10Z)-10-(4-methoxy-3-nitrobenzylidene)-7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No.: B11091426
M. Wt: 525.6 g/mol
InChI Key: CBICPJRONCXRBR-MYYYXRDXSA-N
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Description

(10Z)-10-(4-methoxy-3-nitrobenzylidene)-7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z)-10-(4-methoxy-3-nitrobenzylidene)-7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, cyclization, and functional group modifications. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(10Z)-10-(4-methoxy-3-nitrobenzylidene)-7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

(10Z)-10-(4-methoxy-3-nitrobenzylidene)-7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (10Z)-10-(4-methoxy-3-nitrobenzylidene)-7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The nitro and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Properties

Molecular Formula

C29H23N3O5S

Molecular Weight

525.6 g/mol

IUPAC Name

(14Z)-14-[(4-methoxy-3-nitrophenyl)methylidene]-11-(3-methoxyphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C29H23N3O5S/c1-36-20-8-5-7-19(16-20)27-22-12-11-18-6-3-4-9-21(18)26(22)30-29-31(27)28(33)25(38-29)15-17-10-13-24(37-2)23(14-17)32(34)35/h3-10,13-16,27H,11-12H2,1-2H3/b25-15-

InChI Key

CBICPJRONCXRBR-MYYYXRDXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC(=CC=C6)OC)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC(=CC=C6)OC)[N+](=O)[O-]

Origin of Product

United States

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